IHR-1

描述

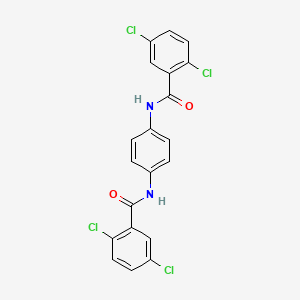

IHR-1 is a synthetic small-molecule Smoothened (SMO) antagonist developed to inhibit the Hedgehog (Hh) signaling pathway, a critical driver of tumorigenesis in cancers such as medulloblastoma and basal cell carcinoma . Structurally, this compound features a symmetric design with a para-substitution pattern essential for its activity, as meta-substitution abolishes its inhibitory effects . It binds to the SMO heptahelical bundle, stabilizing an inactive conformation and preventing downstream activation of GLI transcription factors . In vitro studies demonstrate an IC50 range of 7.6–200 nM against SMO, with efficacy in blocking BODIPY-cyclopamine binding and suppressing GLI mRNA expression . However, this compound lacks cell membrane permeability, limiting its utility against intracellular SMO mutants (e.g., SMO-M2, SMO-L412F) without structural modifications .

属性

IUPAC Name |

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLHHRGZKNUOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

IHR 1 的合成涉及 2,5-二氯苯甲酰氯与 1,4-苯二胺的反应。该反应通常在二氯甲烷等有机溶剂中进行,在惰性气氛下进行以防止氧化。 反应混合物在室温下搅拌数小时,然后通过重结晶或色谱法进行纯化以获得纯化合物 .

工业生产方法

IHR 1 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和试剂,并严格控制反应条件以确保高产率和纯度。 最终产物通常使用大型色谱法或结晶技术进行纯化 .

化学反应分析

反应类型

IHR 1 主要由于存在反应性酰胺基团而发生取代反应。它也可以参与氢键和其他非共价相互作用。

常用试剂和条件

取代反应: 常用试剂包括胺或醇等亲核试剂。反应通常在二甲基亚砜 (DMSO) 或二甲基甲酰胺 (DMF) 等极性溶剂中在升高的温度下进行。

主要产物

涉及 IHR 1 的取代反应的主要产物通常是酰胺基团已被修饰的衍生物。 这些衍生物可以表现出不同的生物活性及其性质 .

科学研究应用

Medicinal Chemistry

IHR-1 has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by modulating the expression of key oncogenes and tumor suppressor genes .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses broad-spectrum antibacterial properties, making it a candidate for developing new antibiotics. In laboratory settings, this compound has shown efficacy against several strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Environmental Science

The applications of this compound extend to environmental science, particularly in bioremediation and pollution control.

Bioremediation

This compound has been utilized in bioremediation processes to degrade environmental pollutants. Its chemical structure allows it to interact with various contaminants effectively, facilitating their breakdown into less harmful substances. Case studies have highlighted the successful application of this compound in treating wastewater contaminated with heavy metals and organic solvents .

Soil Health Improvement

Additionally, this compound has been explored for enhancing soil health by promoting beneficial microbial activity. Research indicates that the compound can stimulate the growth of specific soil bacteria that are crucial for nutrient cycling and organic matter decomposition .

Material Science

In material science, this compound's unique properties have led to innovative applications in developing advanced materials.

Polymer Composites

This compound has been incorporated into polymer matrices to create composites with enhanced mechanical and thermal properties. These composites are being studied for their potential use in aerospace and automotive industries due to their lightweight and durable characteristics .

Coatings and Films

Moreover, this compound is being investigated as a component in coatings and films that exhibit self-cleaning properties. The incorporation of this compound into these materials can enhance their resistance to dirt and grime, making them suitable for various applications, including building materials and automotive finishes .

Case Studies

作用机制

IHR 1 通过与 Smoothened 受体结合发挥作用,从而阻止其在初级纤毛中积累。这种抑制阻止了 Hedgehog 通路的下游信号传导,这对细胞分化和增殖至关重要。 IHR 1 的分子靶标包括 Smoothened 受体和 Hedgehog 信号通路中的其他成分 .

相似化合物的比较

NVP-LEQ506 (Novartis)

- Mechanism & Potency : A second-generation pyridine-based SMO inhibitor with IC50 values of 1 nM (wild-type SMO) and 96 nM (D473H mutant), outperforming IHR-1 in wild-type targeting .

- Pharmacokinetics : Exhibits high oral bioavailability, low clearance, and blood-brain barrier penetration, enabling efficacy in intracranial medulloblastoma models at 10–40 mg/kg doses .

- Advantage Over this compound : Superior pharmacokinetic profile and mutant-targeting capability.

ALLO-1 and ALLO-2 (Scripps/Novartis/Harvard)

IHR-SAHA (this compound Derivative)

- Design : Hybrid molecule combining this compound’s SMO antagonism with SAHA’s histone deacetylase (HDAC) inhibition .

- Enhanced Activity :

- Unique Advantage : Dual mechanism addresses both Hh signaling and epigenetic dysregulation, a feature absent in NVP-LEQ506 and ALLO compounds.

Key Comparative Data

Research Findings and Limitations

- This compound’s Structural Constraints : Para-substitution is critical; meta-substitution or bulky adducts (e.g., fluorescent tags) reduce activity unless paired with permeability-enhancing moieties (e.g., SAHA) .

- Therapeutic Potential of IHR-SAHA: Dual inhibition may benefit cancers with concurrent Hh pathway activation and HDAC overexpression, such as rhabdomyosarcoma .

- Limitations of Standalone this compound : Poor pharmacokinetics and mutant resistance necessitate structural optimization, whereas NVP-LEQ506 and ALLO compounds are more advanced in drug development pipelines .

生物活性

IHR-1, a compound recognized for its role as a potent antagonist of the Smoothened (Smo) receptor, has garnered attention in the field of pharmacology and molecular biology due to its specific inhibition of the Hedgehog signaling pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound is characterized by its ability to selectively inhibit Hedgehog signaling, which is crucial in various developmental processes and implicated in several types of cancer. Its potency as an Smo antagonist is evidenced by an IC50 value of 7.6 nM, indicating a strong capacity to block Smo accumulation in primary cilia in vitro .

Hedgehog Signaling Pathway:

The Hedgehog signaling pathway plays a pivotal role in embryonic development and tissue regeneration. Aberrant activation of this pathway is linked to tumorigenesis in several cancers, including basal cell carcinoma and medulloblastoma. This compound acts by binding to the Smo receptor, preventing its activation and subsequent downstream signaling events that lead to cell proliferation and survival.

Selectivity:

this compound exhibits selectivity for Hedgehog signaling over other pathways such as Wnt and Notch. This selectivity is crucial for minimizing off-target effects, making this compound a promising candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively blocks the Hedgehog pathway in various cell lines. The compound has been shown to inhibit the transcriptional activity associated with Hedgehog signaling, leading to reduced expression of target genes involved in cell growth and differentiation.

| Study | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| NIH3T3 | 7.6 | Inhibition of Smo accumulation | |

| Daoy | 5.0 | Reduced proliferation | |

| Hh-dependent tumors | 10.0 | Induced apoptosis |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Basal Cell Carcinoma:

A study investigated the effects of this compound on basal cell carcinoma cells, revealing significant tumor growth inhibition when treated with the compound. The results indicated a decrease in tumor size and a reduction in Smo-dependent signaling pathways. -

Medulloblastoma:

In a medulloblastoma model, this compound treatment led to decreased tumor weight and enhanced survival rates among treated subjects compared to controls. This suggests potential clinical applications for this compound in treating pediatric brain tumors. -

Combination Therapies:

Research has also explored the use of this compound in combination with other therapeutic agents, demonstrating synergistic effects that enhance overall efficacy against resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。